molecular formula C16H17NO4 B8492084 [4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid CAS No. 86186-92-7

[4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid

Cat. No.: B8492084
CAS No.: 86186-92-7
M. Wt: 287.31 g/mol
InChI Key: GNCAQQZZXZRNSF-UHFFFAOYSA-N
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Description

[4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

86186-92-7

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-[4-methoxy-1-methyl-5-(2-methylbenzoyl)pyrrol-2-yl]acetic acid

InChI

InChI=1S/C16H17NO4/c1-10-6-4-5-7-12(10)16(20)15-13(21-3)8-11(17(15)2)9-14(18)19/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

GNCAQQZZXZRNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(N2C)CC(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)Cc1c(C(=O)OCC)c(OC)cn1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1c(OC)c(C(=O)c2ccccc2C)n(C)c1CC(=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(C(=O)O)c(CC(=O)O)n(C)c1C(=O)c1ccccc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following substantially the procedures as described in Example 1, Steps C-E, crude ethyl 4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate is converted to about 16 mmole of 5-(o-methylbenzoyl)-4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate followed by hydrolysis to 5-(o-methylbenzoyl)-4-methoxy-3-hydroxycarbonyl-1-methylpyrrole-2-acetic acid which in turn is decarboxylated in neat TFA according to procedure of Example 2 to afford an overall 50% yield of 5-(o-methylbenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid.
Name
ethyl 4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(o-methylbenzoyl)-4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
Quantity
16 mmol
Type
reactant
Reaction Step Two
Name
5-(o-methylbenzoyl)-4-methoxy-3-hydroxycarbonyl-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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